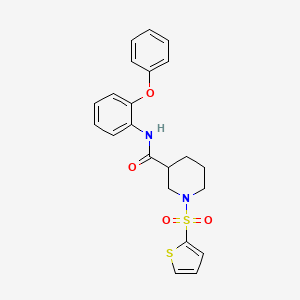![molecular formula C19H20BrFN2O3S B11336983 N-(4-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336983.png)
N-(4-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide est un composé organique complexe ayant des applications potentielles dans divers domaines scientifiques. Sa structure est constituée d’un cycle pipéridine substitué par un groupe bromophényle et un groupe fluorobenzylsulfonyle, ce qui en fait une molécule intéressante pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide implique généralement plusieurs étapes, commençant par la préparation du cycle pipéridine, suivie de l’introduction des groupes bromophényle et fluorobenzylsulfonyle. Les réactifs couramment utilisés dans ces réactions comprennent le brome, le chlorure de fluorobenzyl et la pipéridine. Les conditions de réaction nécessitent souvent des températures contrôlées et l’utilisation de catalyseurs pour assurer des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en flux continu. Ces méthodes garantissent une qualité et une évolutivité constantes, rendant le composé disponible pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents produits.
Substitution : Les groupes bromophényle et fluorobenzyl peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l’hydrure de lithium et d’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, nécessitant souvent des solvants, des températures et des catalyseurs spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools.
Applications De Recherche Scientifique
N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide a diverses applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-bromophényl)-1-[(2-chlorobenzyl)sulfonyl]pipéridine-4-carboxamide
- N-(4-bromophényl)-1-[(2-méthylbenzyl)sulfonyl]pipéridine-4-carboxamide
- N-(4-bromophényl)-1-[(2-éthylbenzyl)sulfonyl]pipéridine-4-carboxamide
Unicité
N-(4-bromophényl)-1-[(2-fluorobenzyl)sulfonyl]pipéridine-4-carboxamide est unique en raison de la présence du groupe fluorobenzyl, qui confère des propriétés chimiques et biologiques distinctes. Cette substitution par le fluor peut améliorer la stabilité, la biodisponibilité et l’interaction du composé avec des cibles moléculaires spécifiques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C19H20BrFN2O3S |
|---|---|
Poids moléculaire |
455.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H20BrFN2O3S/c20-16-5-7-17(8-6-16)22-19(24)14-9-11-23(12-10-14)27(25,26)13-15-3-1-2-4-18(15)21/h1-8,14H,9-13H2,(H,22,24) |
Clé InChI |
PYTQICDLEYFHAB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)CC3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336905.png)
![4-Propan-2-Ylsulfanyl-1-Propyl-6,7-Dihydro-5~{h}-Cyclopenta[d]pyrimidin-2-One](/img/structure/B11336913.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B11336931.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11336935.png)
![N-(2-ethyl-6-methylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11336951.png)
![5-{[5-(4-Chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}-5-oxopentanoic acid](/img/structure/B11336957.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11336972.png)

![N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336992.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-methylphenoxy)ethanone](/img/structure/B11336993.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide](/img/structure/B11336994.png)
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B11337001.png)
![4-(benzylsulfanyl)-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337005.png)
